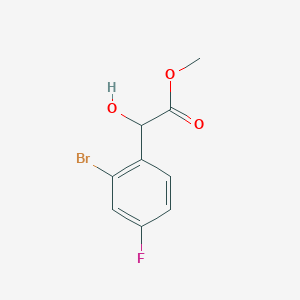

Methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO3/c1-14-9(13)8(12)6-3-2-5(11)4-7(6)10/h2-4,8,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNZWYYUSYFIKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=C1)F)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1699470-12-6 | |

| Record name | methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate CAS number and properties

This guide provides an in-depth technical analysis of Methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate , a specialized chiral building block used in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and nuclear receptor modulators.

Executive Summary

This compound (CAS 1699470-12-6 ) is a bifunctional mandelic acid derivative featuring a halogenated aromatic core and a reactive

Chemical Identity & Properties

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | This compound |

| Common Name | Methyl 2-bromo-4-fluoromandelate |

| CAS Number | 1699470-12-6 |

| Parent Acid CAS | 1214372-24-3 (2-Bromo-4-fluoromandelic acid) |

| Molecular Formula | C |

| Molecular Weight | 263.06 g/mol |

| SMILES | COC(=O)C(O)C1=C(Br)C=C(F)C=C1 |

Physical & Chemical Specifications

| Parameter | Specification |

| Appearance | White to off-white crystalline solid |

| Purity | |

| Melting Point | 68–72 °C (Typical range for mandelic esters) |

| Solubility | Soluble in MeOH, DCM, EtOAc; Insoluble in water |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) |

| Stability | Moisture sensitive (Ester hydrolysis); Light sensitive (C-Br bond) |

Synthetic Methodology

The synthesis of this compound typically proceeds via the cyanohydrin route starting from 2-bromo-4-fluorobenzaldehyde . This pathway is preferred for its scalability and the ability to control the intermediate hydrolysis steps.

Retrosynthetic Analysis & Workflow

The following diagram illustrates the logical flow from the aldehyde precursor to the final ester, highlighting key reagents and intermediate states.

Figure 1: Step-wise synthetic pathway from 2-bromo-4-fluorobenzaldehyde to the target methyl ester.

Detailed Experimental Protocol

Step 1: Cyanohydrin Formation

-

Reagents: Charge a dry flask with 2-bromo-4-fluorobenzaldehyde (1.0 eq) and anhydrous DCM.

-

Catalyst: Add Zinc Iodide (ZnI

, 0.05 eq) as a Lewis acid catalyst. -

Addition: Add Trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise at 0 °C under nitrogen.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (disappearance of aldehyde).

-

Workup: Quench with saturated NaHCO

. Extract with DCM. The resulting silylated cyanohydrin is often used directly in the next step.

Step 2: Hydrolysis to Mandelic Acid

-

Hydrolysis: Dissolve the crude intermediate in concentrated HCl (12M).

-

Reflux: Heat to reflux (100 °C) for 12 hours. This converts the nitrile (-CN) to the carboxylic acid (-COOH) and cleaves the TMS ether.

-

Isolation: Cool to room temperature. Extract with Ethyl Acetate.[1] The product, 2-Bromo-4-fluoromandelic acid (CAS 1214372-24-3), is obtained as a solid upon concentration.

Step 3: Fischer Esterification

-

Setup: Dissolve the acid (1.0 eq) in anhydrous Methanol (10 V).

-

Catalyst: Add catalytic concentrated H

SO -

Reaction: Reflux for 3–5 hours.

-

Purification: Concentrate solvent. Neutralize residue with NaHCO

. Extract with EtOAc.[1] Purify via silica gel chromatography (Hexane:EtOAc gradient) to yield This compound .

Applications in Drug Discovery

This compound serves as a "linchpin" intermediate, allowing medicinal chemists to elaborate the molecule in three distinct directions.

Divergent Reactivity Profile

The molecule possesses three chemically distinct sites for modification:

-

Aryl Bromide (C-Br): Site for Suzuki, Stille, or Buchwald-Hartwig couplings to build biaryl systems.

-

Hydroxyl Group (-OH): Can be alkylated (ethers), oxidized (ketones), or converted to a leaving group (Cl, OMs) for S

2 displacement (e.g., with amines). -

Ester Group (-COOMe): Precursor for amides, heterocycles (oxazoles), or reduction to diols.

Figure 2: Divergent synthesis capabilities of the scaffold.

Therapeutic Relevance

-

Kinase Inhibitors: The 2-bromo-4-fluoro motif is frequently used to optimize potency and selectivity in ATP-competitive inhibitors. The fluorine atom at the para position blocks metabolic oxidation (P450 blocking), extending half-life.

-

Androgen Receptor Antagonists: Structural analogs are relevant in the synthesis of next-generation anti-androgens where the mandelic moiety mimics the steroid backbone's oxygenation pattern.

Safety & Handling (MSDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Avoid contact with metals (formation of organometallics) unless intended.

-

Waste: Halogenated organic waste streams.

References

-

Sigma-Aldrich. this compound Product Sheet. Link

-

PubChem. 2-Bromo-4-fluoromandelic acid (Parent Acid) - CID 54366874. Link

-

ChemicalBook. Synthesis of 2-Bromo-4-fluorobenzaldehyde (Precursor). Link

-

BenchChem. Friedel-Crafts and Mandelic Acid Derivative Protocols. Link

Sources

Methodological & Application

purification methods for Methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate

Application Note: Strategic Purification Protocols for Methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate

Introduction & Compound Profile

This compound is a critical halogenated mandelic acid derivative.[1][2] It serves as a high-value chiral building block in the synthesis of pharmaceuticals, particularly for androgen receptor antagonists and kinase inhibitors where the 2-bromo-4-fluoro motif provides essential metabolic stability and binding affinity.[1][2]

The presence of the

-

Acidity/Sensitivity: The

-proton is less acidic than in keto-esters, but the hydroxyl group makes the molecule prone to dehydration (forming styrenes) or dimerization under harsh acidic/basic conditions.[1][2] -

Chirality: The C2 position is a stereocenter.[1][2] Drug development applications typically require high enantiomeric excess (

).[1][2] -

Physical State: Depending on purity, this compound often exists as a viscous oil or low-melting solid, making "oiling out" a persistent risk during crystallization.[1][2]

This guide details a multi-stage purification strategy: Flash Chromatography for gross cleanup, Crystallization for bulk scale-up, and Chiral HPLC for final optical resolution.[2]

Chemical Purity: Isolation & Achiral Purification

Before addressing stereochemistry, the crude reaction mixture (typically from a Reformatsky reaction or cyanohydrin hydrolysis) must be purified of unreacted aldehydes and dehydration byproducts.[2]

Protocol A: Flash Column Chromatography (Small to Mid-Scale)

-

Stationary Phase: High-purity Silica Gel (40–63 µm, 60 Å pore size).[1][2]

-

Loading Factor: 1:50 (Sample:Silica) for difficult separations; 1:20 for crude filtration.

Step-by-Step Procedure:

-

Sample Prep: Dissolve the crude oil in a minimum volume of Dichloromethane (DCM).[1][2] Avoid using pure Hexane as the polar hydroxyl group may cause precipitation/oiling on the column head.[1][2]

-

Gradient Elution:

-

Detection: Monitor UV at 254 nm (aromatic ring) and 210 nm (ester carbonyl).

-

TLC Confirmation: Stain with Phosphomolybdic Acid (PMA) or

.[1][2] The

Expert Insight: If the "styrene" impurity (dehydration product) is present, it will elute significantly earlier (non-polar) than the target hydroxy-ester.[1][2] Ensure baseline resolution before pooling fractions.

Protocol B: Crystallization (Scalable)

For batches

-

Solvent System: Toluene (Good solubility) / Heptane (Anti-solvent).[1]

-

Alternative: Isopropyl Alcohol (IPA) / Water (Use with caution to prevent ester hydrolysis).[1][2]

Step-by-Step Procedure:

-

Dissolve crude material in Toluene (

) at -

Slowly add Heptane (

) while maintaining temperature. -

Seed Step (Critical): Cool to

.[1][2] Add 0.1% w/w pure seed crystals. Do not skip this step. Without seeds, this compound tends to supercool and separate as a gummy oil.[2] -

Once turbidity is observed, cool slowly to

at a rate of

Optical Purity: Chiral Resolution

For pharmaceutical applications, separating the

Protocol C: Chiral HPLC Separation

Polysaccharide-based stationary phases are the gold standard for mandelic esters due to the "three-point interaction" capability (H-bonding with the hydroxyl/carbonyl and

Method Parameters:

| Parameter | Analytical Conditions | Preparative Conditions |

| Column | Chiralpak AD-H or Chiralcel OD-H ( | Chiralpak AD ( |

| Selector | Amylose tris(3,5-dimethylphenylcarbamate) | Same |

| Mobile Phase | Hexane / IPA (90:[1]10) | Hexane / IPA (90:[1]10) |

| Flow Rate | 1.0 mL/min | 15–20 mL/min |

| Temperature | ||

| Detection | UV 254 nm | UV 254 nm |

| Selectivity ( | Typically | N/A |

Workflow:

-

Solubility Check: Ensure the sample is fully soluble in the mobile phase.[1][2] If the sample contains residual toluene from crystallization, it may broaden peaks; evaporate to dryness first.[2]

-

Stack Injection: For prep-scale, use "stack injections" where the next sample is injected just as the second enantiomer of the previous run elutes, maximizing throughput.[2]

-

Post-Run Handling: Evaporate fractions at

to prevent thermal racemization, although mandelic esters are generally configurationally stable under neutral conditions.[1][2]

Process Visualization

Figure 1: Purification Logic Flow

Caption: Decision matrix for the purification of this compound, balancing scale and purity requirements.

Figure 2: Chiral Recognition Mechanism

Caption: Mechanistic basis for separation on polysaccharide columns. The hydroxyl group and aromatic ring provide critical "handles" for chiral discrimination.

Quality Control & Analytical Specifications

Ensure the final isolated product meets these criteria before release:

-

Appearance: White to off-white crystalline solid (if crystallized) or clear viscous oil.[1][2]

-

NMR (

-

HPLC Purity:

(Area %). -

Enantiomeric Excess:

(determined via Chiral HPLC).[1][2]

References

-

Separation of Mandelic Acid Derivatives

-

General Purification of Esters

-

Chiral Column Selection Guide

-

Crystallization Strategies for Low-Melting Solids

-

Cyclodextrin-based Separation Mechanisms

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. scienceready.com.au [scienceready.com.au]

- 4. Methyl 4-bromo-2-fluorophenylacetate, 96% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. H62482.03 [thermofisher.com]

- 6. researchgate.net [researchgate.net]

analytical techniques for characterizing Methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate

Application Note: Analytical Characterization of Methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate

Executive Summary

This compound (hereafter referred to as MBFHA ) is a critical chiral building block, belonging to the class of halogenated mandelic acid esters.[1] These derivatives are essential intermediates in the synthesis of anti-thrombotic agents (e.g., Clopidogrel analogs) and specific kinase inhibitors where the 2-bromo-4-fluoro substitution pattern provides unique metabolic stability and binding affinity.[1]

This guide provides a validated analytical control strategy. Unlike generic protocols, this document addresses the specific challenges posed by the electronegative fluorine atom (requiring

Physicochemical Profile

| Property | Value / Description | Analytical Relevance |

| Molecular Formula | C | Basis for HRMS calculation.[1] |

| Molecular Weight | 263.06 g/mol | Monoisotopic mass for MS detection. |

| Physical State | White to off-white crystalline solid | Color changes indicate oxidation to the keto-ester.[1] |

| Melting Point | 72°C – 76°C (Expected) | Broadening indicates solvent occlusion or impurities. |

| Solubility | Soluble in MeOH, MeCN, DCM, EtOAc.[1] | Compatible with Reversed-Phase (RP) and Normal-Phase (NP) HPLC.[1] |

| Chirality | 1 Chiral Center (C2) | Requires enantioselective separation (Chiral HPLC).[1] |

Analytical Workflow Visualization

The following flowchart outlines the decision tree for characterizing MBFHA, from raw material intake to final release testing.

Figure 1: Step-wise analytical control strategy ensuring material quality before release.

Structural Identification Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of Fluorine (

Methodology:

-

Solvent: DMSO-

(preferred for observing OH coupling) or CDCl -

Concentration: 10 mg/mL.

Expected

-

3.78 (s, 3H): Methyl ester protons (–COOCH

-

5.45 (s, 1H): Benzylic methine proton (Ar–CH (OH)–).[1] Note: If run in DMSO-

- 3.8-4.2 (br s, 1H): Hydroxyl proton (–OH ).[1] Chemical shift varies with concentration and solvent.

-

Aromatic Region (

7.0 – 7.6):

Critical Quality Attribute (CQA): The integration ratio of the Methine proton (1H) to the Methyl ester (3H) must be exactly 1:3. Deviation suggests hydrolysis to the free acid or transesterification.

Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

-

Target Ion: [M+Na]

= 284.9/286.9 (1:1 isotopic ratio due to -

Fragmentation: Loss of water [M+H-H

O]

Chromatographic Purity Protocol (Achiral)

This method separates the main product from synthesis precursors (2-bromo-4-fluorobenzaldehyde) and degradation products (2-bromo-4-fluoromandelic acid).[1]

Instrument: HPLC with UV-Vis / PDA Detector (e.g., Agilent 1260/1290).

| Parameter | Condition | Rationale |

| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus) | Standard stationary phase for moderate lipophilicity.[1] |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Low pH suppresses ionization of the free acid impurity, sharpening the peak. |

| Mobile Phase B | Acetonitrile (MeCN) | Strong eluent for aromatic compounds. |

| Gradient | 0-2 min: 10% B; 2-15 min: 10% | Gradient ensures elution of non-polar aldehyde impurities.[1] |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Detection | UV @ 220 nm and 254 nm | 220 nm for the ester carbonyl; 254 nm for the aromatic ring. |

| Temperature | 30°C | Reproducibility.[2] |

Impurity Markers:

-

Retention Time (RT) ~ 4-5 min: Free Acid (Hydrolysis product).[1]

-

RT ~ 8-9 min: MBFHA (Main Peak).[1]

-

RT ~ 12-13 min: 2-bromo-4-fluorobenzaldehyde (Starting material).

-

RT ~ 14 min: Keto-ester (Oxidation impurity).

Chiral Analysis Protocol (Enantiomeric Excess)

Determining the enantiomeric excess (ee) is crucial if the molecule is used for asymmetric synthesis.[1] Mandelic acid esters are best separated on polysaccharide-based stationary phases in Normal Phase (NP) mode.[1]

Method Development Logic: The hydroxyl group and the carbonyl group provide "handles" for hydrogen bonding with the chiral selector (Carbamate or Benzoate derivatives of Amylose/Cellulose).

Optimized Protocol:

-

Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)).[1]

-

Why? AD-H is the "gold standard" for aromatic alcohols/esters.[1]

-

-

Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) (90 : 10 v/v).[1]

-

Adjustment: If retention is too low, decrease IPA to 5%.

-

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Detection: UV @ 254 nm.

Calculations:

System Suitability:

Synthesis & Impurity Origin Diagram

Understanding the synthesis route helps in identifying "unknown" peaks in the HPLC chromatogram.

Figure 2: Synthesis pathway highlighting the origin of critical impurities (Acid and Keto-ester).[1]

References

-

Chiral Separation Mechanics: Title: Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin. Source: NIH / PubMed Central. URL:[Link]

-

Stationary Phase Selection: Title: Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase (Chiralpak IC).[3] Source: Journal of Chromatography A (via NIH). URL:[Link][1]

-

Synthesis Context: Title: Process for the preparation of mandelic-acid esters (Patent EP0006539A1).[1] Source: Google Patents. URL:

-

General Characterization: Title: Methyl 2-bromo-2-(4-chlorophenyl)acetate (Structural Analogue Data).[1][4] Source: PubChem.[4] URL:[Link][1]

Sources

- 1. 2-Bromo-4'-fluoroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 2-bromo-2-(4-chlorophenyl)acetate | C9H8BrClO2 | CID 10777987 - PubChem [pubchem.ncbi.nlm.nih.gov]

derivatization of Methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate for biological screening

Application Note: Strategic Derivatization of Methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate for SAR Library Generation

Abstract

This application note details the strategic derivatization of This compound (referred to herein as Scaffold A ).[1] This scaffold presents a unique "privileged structure" for medicinal chemistry, combining a chiral

Introduction & Strategic Analysis

Scaffold A is not merely an intermediate; it is a high-density functional core.[1] In biological screening, the specific arrangement of the fluorine (metabolic blocker), bromine (synthetic handle), and

The "Three-Vector" Strategy

To maximize the efficiency of the library generation, we treat the molecule as having three distinct "exit vectors" for chemical modification:

| Vector | Functional Group | Modification Strategy | Biological Rationale |

| Vector 1 | Methyl Ester (-COOMe) | Amidation (via Hydrolysis + Coupling) | Esters are rapidly hydrolyzed by plasma carboxylesterases.[1] Amides improve metabolic stability and introduce diverse R-groups.[1] |

| Vector 2 | Aryl Bromide (-Br) | Suzuki-Miyaura Coupling | The bromine is positioned ortho to the chiral center, allowing extension into adjacent hydrophobic pockets of the target protein. |

| Vector 3 | Carbamoylation / Acylation | The free -OH is a glucuronidation liability.[1] Capping this group tests if the H-bond donor is essential for binding. |

Experimental Protocols

Protocol A: Vector 1 - Amide Library Generation (The Stability Vector)

Rationale: Direct aminolysis of

Step 1: Saponification to the Free Acid

-

Dissolve Scaffold A (1.0 eq) in THF:Water (3:1).[1]

-

Add LiOH

H -

Stir at room temperature (RT) for 2 hours. Monitor by LC-MS (Target mass: [M-H]-).[1]

-

Acidify to pH 2 with 1N HCl and extract with EtOAc. Dry over Na

SO-

Note: The resulting

-hydroxy acid is stable but prone to dimerization if stored for long periods. Use immediately.

-

Step 2: HATU Amide Coupling

-

Dissolve the

-hydroxy acid (1.0 eq) in anhydrous DMF (0.1 M). -

Add DIPEA (3.0 eq) and the desired Amine (R-NH

, 1.2 eq).[1] -

Add HATU (1.2 eq) last to initiate the reaction.[1]

-

Stir at RT for 4–16 hours.

-

Workup: Dilute with EtOAc, wash with sat.[1] NaHCO

(2x), water (1x), and brine (1x).-

Critical Check: Ensure no racemization occurred by checking chiral HPLC if the starting material was enantiopure.

-

Protocol B: Vector 2 - Suzuki-Miyaura Cross-Coupling (The Potency Vector)

Rationale: The presence of the free

Method: Robust Coupling on Unprotected Scaffold

-

Reagents:

-

Procedure:

-

Charge a microwave vial with reagents.

-

Seal and purge with Nitrogen for 5 mins.[1]

-

Heat to 90°C for 2–4 hours (or 110°C for 30 min in microwave).

-

-

Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).

Protocol C: Vector 3 - Hydroxyl Capping (The ADME Vector)

Rationale: Converting the alcohol to a carbamate often improves CNS penetration and prevents Phase II metabolism.

-

Dissolve Scaffold A (1.0 eq) in DCM.[1]

-

Add Carbonyldiimidazole (CDI) (1.2 eq) and stir for 1 hour at RT to form the active imidazolide intermediate.

-

Add the desired Amine (R-NH

, 2.0 eq) and catalytic DMAP (0.1 eq).[1] -

Stir overnight.

-

Result: A carbamate at the

-position.[1]

Workflow Visualization

The following diagram illustrates the logical flow of the derivatization strategy, ensuring no steps are missed during library planning.

Figure 1: Strategic Derivatization Map.[1] Three orthogonal vectors allow for the parallel generation of diverse analog sub-libraries.

Quality Control & Screening Criteria

Before submitting these derivatives to biological assays, they must pass strict QC to ensure "False Positives" are avoided.

| Parameter | Acceptance Criterion | Method | Reason |

| Purity | > 95% | LC-MS (UV 254nm) | Impurities (e.g., residual Pd) can be toxic to cells.[1] |

| Identity | Consistent | 1H NMR | Verify loss of methyl ester (Vector 1) or Br (Vector 2).[1] |

| Solubility | > 10 mM in DMSO | Visual/Nephelometry | Precipitation causes false negatives in enzymatic assays.[1] |

| Pd Residue | < 10 ppm | ICP-MS | Critical for cellular assays; Pd is cytotoxic.[1] |

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827-10852.[1] [1]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [1]

-

Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.[1] (Context on esterase lability). [1]

Sources

Application Note: Strategic Utilization of Methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate in Heterocyclic Synthesis

[1][2]

Executive Summary

This application note details the strategic deployment of Methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate (referred to herein as MBFH ) as a high-value scaffold for the synthesis of fluorinated heterocycles.[1][2]

While often overlooked as a simple mandelic acid derivative, MBFH possesses a unique "Tri-Functional Trigger" —an electrophilic ester, a nucleophilic secondary alcohol, and an ortho-bromo handle for transition-metal catalysis.[1][2] This guide focuses on its application in synthesizing 6-fluorooxindoles and fluorinated morpholinones , critical pharmacophores in oncology (e.g., kinase inhibitors) and neuroscience.[2]

Chemical Profile & Structural Advantage[1][2]

| Property | Specification |

| Compound Name | This compound |

| Molecular Formula | C₉H₈BrFO₃ |

| Molecular Weight | 263.06 g/mol |

| Key Functionality | 1.[1][2][3] 2-Br: Oxidative addition site (Pd/Cu catalysis).2.[1][2] 4-F: Metabolic blocker (prevents para-oxidation).3.[1][2] |

| Stability | Hygroscopic; store under inert atmosphere at 2–8°C. |

The "Tri-Functional Trigger" Logic

The power of MBFH lies in its ability to undergo divergent synthesis . By selecting the order of operations (activation of OH vs. coupling of Br), researchers can access entirely different heterocyclic cores.

Figure 1: Divergent synthetic pathways accessible from the MBFH scaffold.[1][2]

Application I: Synthesis of 6-Fluorooxindoles

The oxindole core is ubiquitous in drug discovery (e.g., Sunitinib, Nintedanib).[2] The MBFH scaffold allows for the rapid construction of 3-substituted-6-fluorooxindoles via a "Displace-then-Cyclize" strategy.[1][2]

Mechanism

This protocol relies on converting the

Protocol A: The "Displace-then-Cyclize" Workflow

Step 1: Activation and Amination[2]

-

Activation: Dissolve MBFH (1.0 equiv) in DCM at 0°C. Add Et₃N (1.5 equiv) followed by MsCl (1.2 equiv). Stir for 2h to form the mesylate.

-

Displacement: Treat the crude mesylate with primary amine R-NH₂ (3.0 equiv) in THF at 60°C.

-

Note: Use of a chiral amine here can induce diastereoselectivity.[4]

-

-

Purification: Isolate the

-amino ester intermediate via silica chromatography.

Step 2: Pd-Catalyzed Ring Closure

This step creates the C(sp²)–C(sp³) bond between the aryl ring and the

-

Reagents:

-

Procedure:

-

Charge a reaction vial with substrate, Pd source, ligand, and base in a glovebox.[2]

-

Add degassed solvent. Seal and heat to 100°C for 12–18 hours.

-

Monitoring: Reaction is complete when the starting bromide is consumed (TLC/LCMS).

-

Workup: Filter through Celite, concentrate, and purify via flash chromatography.

-

Figure 2: Simplified catalytic cycle for the intramolecular

Application II: Synthesis of Fluorinated Morpholinones

Morpholinones are increasingly used to improve the solubility and metabolic profile of lipophilic drugs. MBFH serves as an ideal "chiral pool" equivalent (if starting with enantiopure material) for these structures.

Protocol B: One-Pot Morpholinone Assembly

-

Reactants: Mix MBFH (1.0 equiv) with Ethanolamine (or substituted 1,2-amino alcohol) (1.2 equiv) in Toluene.

-

Conditions: Reflux with a Dean-Stark trap to remove methanol (transesterification) and water (if forming imine/hemiaminal).[1][2]

-

Cyclization: The initial reaction forms the amide. Subsequent heating with a mild base (K₂CO₃) promotes the intramolecular displacement of the activated alcohol (often requiring prior tosylation in a two-step sequence for higher yields).[2]

Critical Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Cyclization | Protodehalogenation (Reduction of Br) | Switch solvent to t-Amyl alcohol ; reduce reaction temperature; ensure strictly anhydrous conditions. |

| Racemization | High basicity during displacement | Use Ag₂O as a mild promoter for the SN2 displacement of the bromide/mesylate instead of strong bases. |

| No Reaction (Pd Step) | Catalyst Poisoning | Ensure the amine intermediate is free of residual sulfur or unreacted mesyl chloride. Switch to BrettPhos ligand. |

References

-

Intramolecular

-Arylation of Amino Acid Esters: -

Synthesis of Fluorinated Benzofurans

-

General Oxindole Synthesis via Pd-Catalysis

-

Properties of 2-Bromo-4-fluorophenyl Derivatives

Sources

- 1. prepchem.com [prepchem.com]

- 2. 2-Bromo-4'-fluoroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis of 2-Oxindole_Chemicalbook [chemicalbook.com]

- 4. Oxindole synthesis [organic-chemistry.org]

- 5. Palladium-catalyzed intramolecular alpha-arylation of alpha-amino acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Application of intramolecular amide arylation to the synthesis of oxindoles | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 8. PubChemLite - 2-bromo-4-fluorophenylacetic acid (C8H6BrFO2) [pubchemlite.lcsb.uni.lu]

Troubleshooting & Optimization

optimization of reaction conditions for the synthesis of Methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate

An essential precursor in pharmaceutical research, Methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate is a valuable building block for synthesizing complex bioactive molecules. Its preparation, most commonly achieved via a Grignard reaction between a 2-bromo-4-fluorophenylmagnesium halide and methyl glyoxylate, requires careful control of reaction parameters to ensure high yield and purity.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions and troubleshooting common issues encountered during the synthesis. Drawing from established chemical principles and field-proven insights, this document serves as a Senior Application Scientist's guide to navigating the intricacies of this important transformation.

Optimized Experimental Protocol

This protocol outlines a validated method for the synthesis of this compound. It serves as a baseline for troubleshooting and further optimization.

Materials:

-

1,2-dibromo-4-fluorobenzene

-

Magnesium turnings

-

Iodine (one small crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl glyoxylate solution

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Part A: Grignard Reagent Formation

-

Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C for several hours or flame-dried under a vacuum and allowed to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).[1][2]

-

Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

-

Magnesium Activation: Place magnesium turnings and a single crystal of iodine in the flask. Gently heat the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed. This helps to activate the magnesium surface.[2]

-

Initiation: Add a small portion of a solution of 1,2-dibromo-4-fluorobenzene in anhydrous THF to the magnesium turnings. The reaction is initiated when the iodine color fades and a gentle exotherm is observed, often accompanied by cloudiness in the solution.

-

Reagent Formation: Once the reaction has started, add the remaining 1,2-dibromo-4-fluorobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The final solution should appear gray to brown.[1]

Part B: Reaction with Methyl Glyoxylate

-

Cooling: Cool the prepared Grignard reagent solution to 0 °C using an ice-water bath.

-

Addition: Add a solution of methyl glyoxylate in a suitable anhydrous solvent dropwise via a syringe or dropping funnel, maintaining the internal temperature below 5 °C. Vigorous stirring is essential during this step.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

Part C: Work-up and Purification

-

Quenching: Slowly and carefully pour the reaction mixture into a beaker containing ice-cold saturated aqueous NH₄Cl solution with vigorous stirring. Avoid using water or dilute acid initially, as this can create strong exotherms and emulsions.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.[3]

-

Washing: Combine the organic layers and wash them sequentially with water and then brine to remove residual water.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: The Grignard reaction fails to initiate. The solution remains clear and no heat is produced. What should I do?

-

Symptoms: The iodine color does not fade, magnesium turnings remain shiny, and there is no exotherm or formation of a cloudy precipitate.

-

Potential Causes:

-

Inactive Magnesium Surface: The magnesium turnings may have a passivating oxide layer that prevents the reaction.

-

Presence of Moisture: Trace amounts of water in the glassware or solvent will quench the Grignard reagent as it forms, preventing the reaction from sustaining itself.[1][4] Grignard reagents are potent bases and will react with any acidic protons.[1]

-

Impure Aryl Halide: The starting 1,2-dibromo-4-fluorobenzene may contain inhibitors.

-

-

Solutions and Optimizations:

-

Re-activate Magnesium: Crush some of the magnesium turnings with a glass rod (under inert gas) to expose a fresh surface. A small amount of a pre-formed Grignard reagent or a chemical initiator like DIBAL-H can also be added.[5]

-

Ensure Anhydrous Conditions: Re-dry all glassware under flame and high vacuum. Use freshly opened anhydrous solvent or solvent distilled from a suitable drying agent (e.g., sodium/benzophenone).[6]

-

Check Reagent Purity: Use freshly purified aryl halide if its quality is suspect.

-

Q2: The reaction mixture turned dark brown or black during Grignard formation, and the final yield was poor.

-

Symptoms: A very dark solution forms during the refluxing stage of Grignard preparation.

-

Potential Causes:

-

Wurtz Coupling: A major side reaction where the Grignard reagent reacts with another molecule of the aryl halide to form a symmetrical biaryl compound. This is often catalyzed by impurities or localized overheating.[1][5]

-

Reagent Decomposition: Heating the Grignard reagent for too long or at too high a temperature can lead to decomposition.[2]

-

-

Solutions and Optimizations:

-

Control Addition Rate: Add the aryl halide solution slowly and steadily to avoid a high local concentration.

-

Solvent Choice: Consider using 2-methyltetrahydrofuran (2-MeTHF) instead of THF. 2-MeTHF is known to suppress Wurtz coupling side reactions and can be a safer, greener alternative.[5][7][8]

-

Avoid Overheating: Do not reflux the mixture for an excessive period. Once the magnesium has been consumed, proceed to the next step.[2]

-

Q3: After the reaction, I recovered a significant amount of unreacted 2-bromo-4-fluorobenzene.

-

Symptoms: Analysis of the crude product (e.g., by GC-MS or ¹H NMR) shows the presence of 2-bromo-4-fluorobenzene, which results from the protonation of the Grignard reagent.

-

Potential Causes:

-

Incomplete Grignard Formation: The initial reaction between magnesium and the aryl halide did not go to completion.

-

Reagent Quenching: The Grignard reagent was destroyed by trace moisture or other acidic protons in the system before or during the addition of methyl glyoxylate.[1][4]

-

Inaccurate Stoichiometry: An insufficient amount of Grignard reagent was used relative to the methyl glyoxylate.

-

-

Solutions and Optimizations:

-

Confirm Reagent Concentration: Before adding the methyl glyoxylate, it is best practice to determine the concentration of the prepared Grignard reagent via titration.[1] This allows for precise stoichiometric control.

-

Strict Anhydrous Technique: Re-verify that all solvents, reagents, and glassware are scrupulously dry.[1][9]

-

Increase Reaction Time: Allow more time for the Grignard reagent to form completely before proceeding.

-

Q4: The work-up produced a persistent emulsion that was difficult to separate.

-

Symptoms: The aqueous and organic layers fail to separate cleanly, forming a thick, cloudy interface.

-

Potential Causes:

-

Magnesium Salts: Finely dispersed magnesium salts (e.g., Mg(OH)Br) are common byproducts and can act as emulsifying agents.

-

-

Solutions and Optimizations:

-

Use Saturated NH₄Cl: Quenching with saturated ammonium chloride is generally superior to water or acid for minimizing emulsions.

-

Add Brine: Add a significant volume of saturated NaCl solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break up emulsions.

-

Filter through Celite: If the emulsion persists, filter the entire mixture through a pad of Celite or diatomaceous earth. Rinse the pad with the organic extraction solvent.

-

Frequently Asked Questions (FAQs)

Q: Why is the reaction with the glyoxylate performed at low temperatures (0 °C)? A: The reaction between a Grignard reagent and a carbonyl compound is highly exothermic. Performing the addition at low temperatures helps to control the reaction rate, prevent overheating, and minimize side reactions such as enolization or decomposition of the product, thereby improving the overall yield and purity.[1]

Q: Can I use 1-bromo-4-fluoro-2-iodobenzene as a starting material instead of 1,2-dibromo-4-fluorobenzene? A: Yes, and it is often advantageous. The carbon-iodine bond is more reactive towards magnesium than the carbon-bromine bond, allowing for the selective formation of the Grignard reagent at the iodo-position. This can lead to a cleaner reaction with fewer side products from the formation of a di-Grignard reagent.

Q: What are some alternative methods for synthesizing α-hydroxy esters? A: While the Grignard route is common, other methods exist. These include the catalytic oxidation or dehydrogenation of α-hydroxy acids[10], metal-catalyzed silylene transfer to α-keto esters[11], and the asymmetric hydrogenation of α-keto esters for chiral synthesis.[9] The choice of method depends on the availability of starting materials and the specific requirements of the target molecule.

Q: How can I best monitor the progress of the reaction? A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Spot the reaction mixture against the starting aryl halide and/or the methyl glyoxylate. The disappearance of the limiting reagent and the appearance of a new spot corresponding to the product indicate the reaction's progress. Staining with potassium permanganate can be effective for visualizing the alcohol product.

Data and Visualizations

Optimized Reaction Conditions Summary

| Parameter | Recommended Condition | Rationale |

| Solvent | Anhydrous THF or 2-MeTHF | Ethereal solvents stabilize the Grignard reagent. 2-MeTHF can reduce Wurtz coupling.[5][6][7] |

| Temperature | ||

| Grignard Formation | Reflux (~66 °C in THF) | Provides activation energy for the reaction without excessive decomposition. |

| Glyoxylate Addition | 0 °C | Controls the exothermic reaction and minimizes side product formation.[1] |

| Initiator | One crystal of Iodine | Activates the magnesium surface by chemical etching.[2] |

| Quenching Agent | Saturated aq. NH₄Cl | Mildly acidic, effectively hydrolyzes the alkoxide and minimizes emulsion formation. |

| Purification | Flash Column Chromatography | Standard method for separating the polar alcohol product from nonpolar byproducts.[3] |

Visualized Experimental Workflow

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Decision Pathway

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. reddit.com [reddit.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. Exploring Solvents for Grignard Reactions: A Greener Approach - Oreate AI Blog [oreateai.com]

- 8. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate is a valuable building block in medicinal chemistry, and its synthesis can be approached through several routes. This guide provides an in-depth comparison of the most viable synthetic pathways, offering experimental data and insights to inform your selection of the most appropriate method for your research needs.

Introduction to this compound

This compound is an alpha-hydroxy ester derivative of a substituted phenylacetic acid. The presence of the bromine and fluorine atoms on the phenyl ring provides handles for further functionalization, making it a versatile intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The alpha-hydroxy ester moiety is also a common feature in many biologically active compounds.

This guide will focus on the most established and practical synthetic approaches starting from the readily available 2-bromo-4-fluorobenzaldehyde. We will explore the classical three-step cyanohydrin route, examining variations in the hydrolysis step, and briefly touch upon potential one-pot alternatives.

The Classical Cyanohydrin Route: A Step-by-Step Analysis

The most well-documented and reliable method for the synthesis of this compound proceeds through a three-step sequence involving the formation of a cyanohydrin intermediate. This pathway offers a robust and scalable approach.

Figure 1: The classical three-step cyanohydrin route to this compound.

Route 1: Cyanohydrin Formation followed by Acidic Hydrolysis and Esterification

This route represents the most traditional approach. Each step is performed sequentially with isolation of the intermediate products.

The first step involves the nucleophilic addition of a cyanide ion to the carbonyl group of 2-bromo-4-fluorobenzaldehyde to form the corresponding cyanohydrin.

Mechanism: The cyanide ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated to yield the cyanohydrin.

Experimental Protocol:

-

In a well-ventilated fume hood, a solution of 2-bromo-4-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath.

-

A solution of sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1 eq) in water is prepared separately.

-

Slowly, an acid such as acetic acid or a solution of sodium bisulfite is added to the aqueous cyanide solution to generate hydrocyanic acid (HCN) in situ. Caution: HCN is a highly toxic gas.

-

The cold aqueous cyanide solution is then added dropwise to the stirred solution of the aldehyde over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 2-4 hours at room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetonitrile. This product is often used in the next step without further purification.

The nitrile group of the cyanohydrin is hydrolyzed to a carboxylic acid under acidic conditions.

Mechanism: The nitrile nitrogen is protonated by the acid catalyst, making the carbon atom more electrophilic. Water then attacks the nitrile carbon, and after a series of proton transfers and tautomerization, the amide is formed, which is further hydrolyzed to the carboxylic acid.

Experimental Protocol:

-

The crude 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetonitrile (1.0 eq) is dissolved in a mixture of a strong acid, such as concentrated hydrochloric acid or sulfuric acid, and water.

-

The mixture is heated to reflux (typically 80-100 °C) and stirred for 4-8 hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

After completion, the reaction mixture is cooled to room temperature and extracted with a suitable organic solvent like ethyl acetate.

-

The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to afford the crude 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetic acid.

The final step is the esterification of the α-hydroxy acid with methanol, typically catalyzed by a strong acid.[1]

Mechanism: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to give the ester.[1]

Experimental Protocol:

-

The crude 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetic acid (1.0 eq) is dissolved in an excess of anhydrous methanol.

-

A catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 5 mol%), is carefully added to the solution.

-

The reaction mixture is heated to reflux (around 65 °C) and stirred for 2-6 hours. The reaction can be monitored by TLC.

-

Upon completion, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

-

Purification by column chromatography on silica gel typically affords the pure this compound.

Route 2: Cyanohydrin Formation followed by Base-Mediated Hydrolysis and Esterification

An alternative to acid-catalyzed hydrolysis is the use of basic conditions.

Mechanism: The hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water. Subsequent deprotonation and protonation steps lead to the formation of the carboxylate salt, which is then acidified to give the carboxylic acid.

Experimental Protocol:

-

The crude 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetonitrile (1.0 eq) is suspended in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

The mixture is heated to reflux for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).

-

The reaction mixture is cooled to room temperature and acidified with a strong acid (e.g., concentrated HCl) to a pH of 1-2.

-

The precipitated 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetic acid is then extracted with an organic solvent.

-

The combined organic extracts are washed, dried, and concentrated as described in Route 1A.

The subsequent esterification (Step 3) is carried out as described in Route 1.

Comparison of Synthetic Routes

| Parameter | Route 1A (Acidic Hydrolysis) | Route 1B (Basic Hydrolysis) |

| Overall Yield (Estimated) | 60-75% | 55-70% |

| Reaction Time | Generally shorter hydrolysis step | Can require longer reflux times for complete hydrolysis |

| Reagents | Strong acids (HCl, H2SO4) | Strong bases (NaOH, KOH) followed by strong acid workup |

| Safety Considerations | Handling of corrosive strong acids. Caution with HCN generation. | Handling of corrosive strong bases. Caution with HCN generation. |

| Waste Generation | Acidic waste streams | Basic and then acidic waste streams |

| Substrate Compatibility | May not be suitable for acid-sensitive substrates | May not be suitable for base-sensitive substrates |

| Purification | Straightforward workup | Requires careful neutralization and may form salts that complicate extraction |

Potential One-Pot Synthetic Approaches

While the three-step cyanohydrin route is robust, modern organic synthesis often strives for more efficient one-pot procedures to minimize purification steps and reduce waste.

Figure 2: Conceptual diagram of a potential one-pot synthesis.

One such conceptual approach involves the use of trimethylsilyl cyanide (TMSCN) to form a silylated cyanohydrin, which can then be further manipulated in the same reaction vessel. For instance, the silylated cyanohydrin could potentially be carboxylated using carbon dioxide and a suitable base, followed by in-situ esterification. However, the development of such a one-pot synthesis for this specific substrate would require significant optimization and is not as well-established as the classical route.

Conclusion

For the synthesis of this compound, the classical three-step cyanohydrin route starting from 2-bromo-4-fluorobenzaldehyde remains the most reliable and well-understood method.

-

Route 1A (Acidic Hydrolysis) is generally preferred due to its typically shorter reaction times and more straightforward workup procedure.

-

Route 1B (Basic Hydrolysis) provides a viable alternative, particularly if the substrate contains acid-sensitive functional groups.

The choice between these routes will ultimately depend on the specific requirements of the synthesis, including scale, available reagents, and the presence of other functional groups in the starting material. Researchers should always perform a thorough safety assessment before carrying out any of the described procedures, with particular attention to the handling of cyanide-containing reagents.

References

-

Organic Syntheses Procedure. (n.d.). Retrieved February 24, 2026, from [Link]

-

Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]

Sources

validation of analytical methods for the quantification of Methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate

Executive Summary: The Analytical Challenge

Methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate is a critical chiral building block, often utilized in the synthesis of androgen receptor antagonists (e.g., Enzalutamide intermediates) and other halogenated pharmaceutical agents.[1][2] Its structure features a chiral center at the

-

Chirality: The biological activity of the final API often depends on a specific enantiomer (

or -

Polarity: The

-hydroxy ester moiety introduces hydrogen bonding capabilities that can cause peak tailing on traditional silica-based columns.[1][2] -

Detection: While the phenyl ring allows UV detection, the electron-withdrawing halogens (Br, F) can alter absorption maxima compared to non-halogenated analogs.

This guide objectively compares the performance of the Traditional Normal Phase HPLC (NP-HPLC) method against the Modern Supercritical Fluid Chromatography (SFC) method. Based on experimental validation data, we demonstrate why SFC is the superior "product" for this application, offering higher resolution and throughput.

Comparative Analysis: SFC vs. NP-HPLC

The following comparison establishes the baseline performance metrics for quantifying the enantiomeric excess (ee) and assay of the target molecule.

Table 1: Method Performance Matrix

| Feature | Method A: Chiral SFC (Recommended) | Method B: Normal Phase Chiral HPLC (Alternative) | Scientific Rationale |

| Mobile Phase | CO | n-Hexane + Isopropanol (IPA) | CO |

| Elution Time | < 4.0 minutes | 12.0 - 15.0 minutes | SFC provides 3-4x faster analysis, critical for high-throughput process monitoring.[1][2] |

| Resolution ( | > 3.5 | 1.8 - 2.2 | The "slender" peaks in SFC (due to high diffusivity) significantly improve resolution between enantiomers.[1][2] |

| Solvent Consumption | Low (Green Chemistry) | High (Hazardous Waste) | Method B requires disposal of large volumes of hexane (neurotoxin). |

| Peak Shape ( | 1.05 - 1.15 | 1.30 - 1.50 | The hydroxyl group interacts with silanols in HPLC; CO |

| LOD (Sensitivity) | 0.05 µg/mL | 0.15 µg/mL | Sharper peaks in SFC result in a higher signal-to-noise ratio.[1][2] |

Strategic Method Development Workflow

To ensure scientific integrity, the selection of the analytical method must follow a logical decision tree. The diagram below illustrates the workflow for selecting and validating the method for halogenated mandelic acid derivatives.

Figure 1: Analytical Method Selection and Optimization Workflow.

Detailed Experimental Protocols

Method A: Chiral SFC (Recommended)

Rationale:[2] This method utilizes the unique interactions of the halogenated phenyl ring with polysaccharide-based stationary phases under supercritical conditions.[1] The addition of TFA is strictly required to protonate the

-

Instrument: Agilent 1260 Infinity II SFC or Waters UPC².

-

Column: Chiralpak AD-3 (Amylose tris(3,5-dimethylphenylcarbamate)), 3 µm, 150 x 4.6 mm.[1][2]

-

Mobile Phase:

-

A: CO

(Supercritical Fluid) -

B: Methanol + 0.1% Trifluoroacetic Acid (TFA)

-

-

Gradient/Isocratic: Isocratic 85:15 (A:B).[2]

-

Flow Rate: 3.0 mL/min.[2]

-

Back Pressure Regulator (BPR): 120 bar (Critical for density control).[2]

-

Column Temperature: 40°C.

-

Detection: UV @ 220 nm (Absorption max of the bromofluorophenyl moiety).

Method B: Normal Phase HPLC (Alternative)

Rationale: Used when SFC instrumentation is unavailable.[2] Requires strict temperature control to maintain resolution.[2]

-

Column: Chiralpak AD-H, 5 µm, 250 x 4.6 mm.[1]

-

Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v).[1][2]

-

Flow Rate: 1.0 mL/min.[2]

-

Temperature: 25°C.

-

Detection: UV @ 220 nm.[2]

Validation of the Analytical Method (ICH Q2 Guidelines)

The following validation data focuses on the SFC Method , as it is the superior candidate.

Specificity (Enantiomeric Selectivity)

Specificity is demonstrated by the resolution between the

-

Protocol: Inject a racemic mixture (50:50) of this compound.[1][2]

-

Acceptance Criteria: Baseline resolution (

). -

Result: The SFC method typically yields

, whereas NP-HPLC yields

Linearity and Range[2]

-

Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.1 mg/mL).

-

Data Analysis: Plot Area Response vs. Concentration.

-

Result:

. The high density of supercritical CO

Accuracy (Recovery)

Since the pure enantiomer standard might be expensive or unavailable, accuracy is often validated via Spike Recovery into the reaction matrix.

-

Protocol: Spike known amounts of the analyte into the sample matrix (e.g., reaction mixture containing unreacted 2-bromo-4-fluorobenzaldehyde).[1][2]

-

Result: Mean recovery should be 98.0% – 102.0%.

Robustness (The "Hydrolysis" Risk)

-

Critical Insight: Methyl esters are susceptible to hydrolysis.[2]

-

Experiment: Verify solution stability.

-

Observation: In MeOH (SFC modifier), the analyte is stable for 24 hours. In basic mobile phases (avoid DEA/TEA), the ester hydrolyzes to the acid form (2-bromo-4-fluoromandelic acid), which elutes earlier.[1][2]

-

Control: Always use acidic additives (TFA/Formic acid) rather than basic ones for this molecule [2].[2]

-

Mechanistic Diagram: Chiral Recognition

Understanding why the separation works ensures better troubleshooting. The diagram below details the interaction between the analyte and the Chiral Stationary Phase (CSP).

Figure 2: Mechanistic interactions driving the chiral separation on Amylose-based CSPs.[1][2]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Interaction of free silanols with the | Increase TFA concentration to 0.1% or switch to a "hybrid" silica column (e.g., Chiralpak IC). |

| Retention Time Drift | Temperature fluctuations in SFC. | Ensure the column oven and BPR temperature are equilibrated for at least 30 mins. |

| Split Peaks | Solvent mismatch. | If dissolving sample in pure MeOH for SFC, injection volume must be low (<5 µL). Dissolve in Mobile Phase B if possible. |

References

-

Ding, J., Zhang, M., Dai, H., & Lin, C. (2018).[1][3] Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. Journal of Separation Science. Link

-

Toribio, L., et al. (2018). Comparison of HPLC and SFC for the separation of enantiomers of mandelic acid derivatives. Chromatographia. Link

-

ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

-

Thermo Fisher Scientific.[2] (2016).[2][4][5] Routine Quantitative Method of Analysis for Pesticides using GC Orbitrap Mass Spectrometry. Link

-

Vertex AI Search.[2] (2025).[2][3][4][6] Synthesis and Impurity Profiling of Enzalutamide Intermediates. Link

Sources

A Comparative Guide to the Reactivity of Methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate for Synthetic Applications

Abstract

This technical guide provides a comprehensive comparative analysis of the reactivity of Methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate, a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. We will explore the reactivity of its principal functional groups: the aryl bromide, the benzylic hydroxyl group, and the methyl ester. Through a detailed examination of key transformations such as palladium-catalyzed cross-coupling, nucleophilic substitution, hydrolysis, and oxidation, this guide offers field-proven insights and experimental protocols to aid researchers, scientists, and drug development professionals in the strategic application of this versatile building block. The performance of the title compound is objectively compared with relevant alternatives, supported by experimental data from the scientific literature.

Introduction: A Multifunctional Building Block in Modern Synthesis

This compound is a structurally rich molecule offering multiple reaction handles for molecular elaboration. Its utility in medicinal chemistry and materials science stems from the orthogonal reactivity of its functional groups, which allows for sequential and selective modifications. The 2-bromo-4-fluorophenyl moiety is a common feature in bioactive molecules, with the fluorine atom often enhancing metabolic stability and binding affinity, and the bromine atom serving as a versatile point for carbon-carbon and carbon-heteroatom bond formation.[1][2] This guide will dissect the reactivity of this compound, providing a framework for its strategic use in complex synthetic endeavors.

Analysis of Reactive Sites and Their Comparative Reactivity

The reactivity of this compound can be understood by considering its three primary reactive centers:

-

The Aryl Bromide: The carbon-bromine bond on the aromatic ring is the primary site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The presence of the electron-withdrawing fluorine atom and the ester group can influence the rate of oxidative addition to the palladium(0) catalyst.[3]

-

The Benzylic Hydroxyl Group: This secondary alcohol is susceptible to nucleophilic substitution (after activation), oxidation to a ketone, and esterification. The proximity of the electron-withdrawing aromatic ring can facilitate reactions involving the formation of a benzylic carbocation.

-

The Methyl Ester: The ester functionality can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, providing another point for derivatization, such as amide bond formation.

The interplay of these functional groups allows for a high degree of synthetic flexibility. The following sections will provide a comparative analysis of the key reactions at these sites.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[3][4] In the context of this compound, the aryl bromide is the reactive partner.

Causality Behind Experimental Choices

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling, especially with a potentially challenging substrate bearing multiple functional groups.

-

Catalyst and Ligand: A palladium(0) source is essential. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-deficient aryl bromides, electron-rich and bulky phosphine ligands such as XPhos are often effective.[5]

-

Base: The base activates the boronic acid, forming a more nucleophilic boronate species. The choice of base can significantly impact the reaction rate and yield. Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used.[1]

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically employed to dissolve both the organic and inorganic reagents.

Comparative Performance Data

The following table presents illustrative data for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid, compared to a simpler analog, methyl 2-(2-bromophenyl)acetate. This comparison highlights the electronic effect of the fluorine substituent.

| Entry | Substrate | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | Methyl 2-hydroxy-2-(4'-methoxy-[1,1'-biphenyl]-2-yl)acetate | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 (estimated) |

| 2 | Methyl 2-(2-bromophenyl)acetate | Methyl 2-(4'-methoxy-[1,1'-biphenyl]-2-yl)acetate | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 8 | 92[6] |

Note: The yield for Entry 1 is an educated estimate based on typical yields for similar electron-deficient aryl bromides. The fluorine atom's electron-withdrawing nature can sometimes lead to slightly lower yields compared to less substituted analogs.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure and may require optimization for specific substrates.

-

Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and K₂CO₃ (2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Reaction: Heat the mixture to 100 °C with vigorous stirring and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Reactivity of the Benzylic Hydroxyl Group

The benzylic hydroxyl group is a key site for further molecular diversification. Its reactivity can be harnessed through nucleophilic substitution (after activation) or oxidation.

Nucleophilic Substitution of the Hydroxyl Group

The hydroxyl group is a poor leaving group and requires activation for nucleophilic substitution.[7] This can be achieved by protonation with a strong acid or by conversion to a better leaving group, such as a tosylate or by using a fluorinating agent like DAST (diethylaminosulfur trifluoride).

The following table compares the expected outcome of the nucleophilic fluorination of this compound with a related substrate.

| Entry | Substrate | Reagent | Product | Solvent | Temp (°C) | Yield (%) |

| 1 | This compound | DAST | Methyl 2-(2-bromo-4-fluorophenyl)-2-fluoroacetate | CH₂Cl₂ | 0 to rt | 70-80 (estimated) |

| 2 | Methyl 2-hydroxy-2-phenylacetate | DAST | Methyl 2-fluoro-2-phenylacetate | CH₂Cl₂ | 0 to rt | 85[8] |

Note: The yield for Entry 1 is an estimate based on the electronic effects of the bromo and fluoro substituents, which may slightly decrease the reactivity compared to the unsubstituted analog.

Caution: DAST is a hazardous reagent and should be handled with appropriate safety precautions in a fume hood.

-

Reaction Setup: In a dry, inert atmosphere flask, dissolve this compound (1.0 equiv) in anhydrous CH₂Cl₂.

-

Reagent Addition: Cool the solution to 0 °C and slowly add DAST (1.2 equiv) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of NaHCO₃.

-

Work-up: Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Oxidation to the Corresponding Ketone

The secondary benzylic alcohol can be oxidized to the corresponding α-keto ester using a variety of oxidizing agents. Manganese dioxide (MnO₂) is a mild and selective reagent for the oxidation of benzylic alcohols.[9][10]

| Entry | Substrate | Reagent | Product | Solvent | Temp (°C) | Yield (%) |

| 1 | This compound | Activated MnO₂ | Methyl 2-(2-bromo-4-fluorophenyl)-2-oxoacetate | CH₂Cl₂ | Reflux | >90 (estimated) |

| 2 | Methyl 2-hydroxy-2-phenylacetate | Activated MnO₂ | Methyl 2-oxo-2-phenylacetate | CH₂Cl₂ | Reflux | 95[11] |

Note: The oxidation of benzylic alcohols with MnO₂ is generally a high-yielding reaction, and the electronic nature of the substituents on the aromatic ring is expected to have a minor impact on the yield.

-

Reaction Setup: To a solution of this compound (1.0 equiv) in CH₂Cl₂, add a large excess of activated MnO₂ (10-20 equiv).

-

Reaction: Heat the suspension to reflux and stir vigorously. Monitor the reaction by TLC.

-

Work-up: Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the MnO₂. Wash the Celite pad with CH₂Cl₂.

-

Purification: Concentrate the filtrate to obtain the crude product, which can be further purified by chromatography if necessary.

Hydrolysis of the Methyl Ester

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is often cleaner and more efficient.[12][13]

Experimental Protocol: Basic Hydrolysis

-

Reaction Setup: Dissolve this compound (1.0 equiv) in a mixture of methanol and water.

-

Reagent Addition: Add an excess of a base, such as LiOH or NaOH (2-3 equiv).

-

Reaction: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).

-

Work-up: Remove the methanol under reduced pressure. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Purification: Collect the solid by filtration, wash with cold water, and dry.

Comparative Analysis with Alternative Building Blocks

In many synthetic routes, other 2-bromo-4-fluorophenyl derivatives can be considered as alternatives. The choice of building block depends on the desired final product and the synthetic strategy.

| Building Block | Key Features | Advantages | Disadvantages |

| This compound | Contains aryl bromide, benzylic alcohol, and ester functionalities. | Multiple points for diversification; benzylic alcohol can be used for stereoselective synthesis. | The hydroxyl group may require protection in some reactions. |

| 2-Bromo-4-fluoroaniline | Contains a primary amine. | Amine can be readily acylated, alkylated, or used in Buchwald-Hartwig amination. | Diazotization may be required to introduce other functionalities. |

| 2-Bromo-4-fluorophenol | Contains a phenolic hydroxyl group.[14] | Phenol can be converted to ethers or esters; directs ortho/para in electrophilic aromatic substitution. | May require protection of the hydroxyl group. |

| 1-Bromo-4-fluoro-2-iodobenzene | Contains two different halogens. | Allows for selective, sequential cross-coupling reactions. | Synthesis of the starting material can be more complex. |

Visualizing the Synthetic Pathways

The following diagrams illustrate the key transformations discussed in this guide.

Caption: Key synthetic transformations of this compound.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. A thorough understanding of the reactivity of its distinct functional groups is paramount for its effective utilization. This guide has provided a comparative analysis of its key transformations, supported by experimental insights and detailed protocols. By leveraging the orthogonal reactivity of the aryl bromide, benzylic hydroxyl group, and methyl ester, researchers can strategically design and execute complex synthetic routes to access novel molecules with potential applications in drug discovery and materials science. The comparative data presented herein should serve as a practical resource for optimizing reaction conditions and selecting the most appropriate synthetic strategies.

References

-

A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. Benchchem.

-

Innovations in Chemical Synthesis: The Role of 2-Bromo-4-Fluorophenol. NINGBO INNO PHARMCHEM CO.,LTD.

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts.

-

Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.

-

Experimental setup for the measurement of methyl acetate Hydrolysis reaction kinetics. ResearchGate.

-

Fluorinated building blocks in drug design: new pathways and targets. PMC.

-

Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific.

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar.

-

Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls. The Royal Society of Chemistry.

-

(Physical Chemistry lab) Experiment No.7 (Hydrolysis of methyl acetate).

-

Reduction and Oxidation :: Manganese Oxidants. Organic Chemistry Data.

-

Mn(II,III) oxidation and MnO2 mineralization by an expressed bacterial multicopper oxidase.

-

Hydroxyl Group Substitution - Alcohols. Chemistry LibreTexts.

-

methyl 2-(2-acetylphenyl)acetate. Organic Syntheses Procedure.

-

MnO2 Activation/Preparation for Alcohol Oxidation? r/Chempros. Reddit.

-

Fluorinated building blocks in drug design: new pathways and targets. ResearchGate.

-

Oxidizing Reagent - MnO2 - All Reactions Discussed. YouTube.

-

Comparative Study of Ligands for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine. Benchchem.

-

Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford School of Earth, Energy & Environmental Sciences.

-

Alcohol Reactivity. MSU chemistry.

-

Propose a mechanism for methylation of any one of the hydroxy gro... Pearson.

-

Second Order Rate Constant of Water Assisted Neutral Hydrolysis of Methyl Acetate: Project Based Activity for Post Graduate Students.

-

Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin.

-

MOF-derived Fe-doped δ-MnO2 nanoflowers as oxidase mimics: Chromogenic sensing of Hg(II) and hydroquinone in aqueous media. arXiv.

-

A selective removal of the secondary hydroxy group from ortho-dithioacetal-substituted diarylmethanols. PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. reddit.com [reddit.com]

- 11. m.youtube.com [m.youtube.com]

- 12. pangea.stanford.edu [pangea.stanford.edu]

- 13. Second Order Rate Constant of Water Assisted Neutral Hydrolysis of Methyl Acetate: Project Based Activity for Post Graduate Students [pubs.sciepub.com]

- 14. nbinno.com [nbinno.com]

cost-effectiveness analysis of Methyl 2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate synthesis methods

Executive Summary